[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 1-ethyl-5-fluoro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole
- 1-ethyl-5-fluoro-1H-pyrazole
- 3,5-dimethylpyrazole
- 4-chloro-3-ethyl-1-methylpyrazole
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with both ethyl and fluoro substitutions. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives .
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-11(5-6-15-17)9-14-7-10-8-16-18(4-2)12(10)13/h5-6,8,14H,3-4,7,9H2,1-2H3 |
InChI Key |
YPFWRVXVULRAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
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